1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
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Overview
Description
1-(4-Chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol is a complex organic compound with a unique structure that combines a chlorophenoxy group, a methylphenoxy group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Methylphenoxy Intermediate: Similarly, 3-methylphenol is reacted with an alkylating agent to produce the methylphenoxy intermediate.
Coupling Reaction: The chlorophenoxy and methylphenoxy intermediates are then coupled with a benzodiazole derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-3-methylbenzene: Shares the chlorophenoxy group but lacks the benzodiazole moiety.
4-(4-Chloro-3-methylphenoxy)methylbenzoic acid: Contains a similar chlorophenoxy group but has a different functional group.
Uniqueness
1-(4-Chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H23ClN2O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-5-4-6-21(13-17)30-16-24-26-22-7-2-3-8-23(22)27(24)14-19(28)15-29-20-11-9-18(25)10-12-20/h2-13,19,28H,14-16H2,1H3 |
InChI Key |
JVNHWTNIOXZDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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